

Application Notes and Protocols for Recombinant Citrin Protein Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sitrin*

Cat. No.: *B1228705*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant human citrin protein (also known as SLC25A13) from *Escherichia coli*. Citrin is a mitochondrial solute carrier protein with a molecular weight of approximately 74 kDa.^[1] This protocol is designed to yield high-purity citrin suitable for downstream applications such as structural studies, functional assays, and drug development.

The purification strategy employs affinity chromatography, leveraging a polyhistidine tag (His-tag) fused to the recombinant citrin, followed by a polishing step using size-exclusion chromatography. This two-step process ensures the removal of contaminants and protein aggregates.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of His-tagged recombinant proteins from a 1-liter *E. coli* culture. The values presented are estimates based on standard purification protocols for similar mitochondrial proteins and may vary depending on the specific expression construct and experimental conditions.

Purification Step	Total Protein (mg)	Target Protein (mg)	Purity (%)	Yield (%)
Cleared Lysate	2000 - 4000	50 - 150	~5	100
Ni-NTA Affinity Chromatography	40 - 120	35 - 100	>85	70 - 80
Size-Exclusion Chromatography	25 - 80	20 - 70	>95	40 - 60

Experimental Protocols

Expression of Recombinant His-tagged Citrin in *E. coli*

This protocol describes the induction of citrin expression in a suitable *E. coli* strain.

Materials:

- *E. coli* strain (e.g., BL21(DE3)) transformed with a citrin expression vector (e.g., pET vector with an N-terminal His-tag).
- Luria-Bertani (LB) broth.
- Appropriate antibiotic (e.g., ampicillin or kanamycin).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Procedure:

- Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of *E. coli* harboring the citrin expression plasmid.
- Incubate the culture overnight at 37°C with shaking at 220 rpm.
- The next day, inoculate 1 L of fresh LB broth with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Lysate Preparation

This protocol details the disruption of E. coli cells to release the recombinant citrin protein.

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF (add fresh).
- Lysozyme.
- DNase I.
- Sonicator.

Procedure:

- Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Add DNase I to a final concentration of 10 µg/mL.
- Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds of cooling. Repeat until the suspension is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the soluble recombinant citrin protein.

Affinity Chromatography Purification

This step utilizes Immobilized Metal Affinity Chromatography (IMAC) to capture the His-tagged citrin.^{[2][3]}

Materials:

- Ni-NTA agarose resin.
- Lysis Buffer (as above).
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole, 10% glycerol.
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole, 10% glycerol.
- Chromatography column.

Procedure:

- Pack a chromatography column with Ni-NTA agarose resin and equilibrate it with 5-10 column volumes of Lysis Buffer.
- Load the cleared lysate onto the column at a slow flow rate (e.g., 1 mL/min).
- Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the bound citrin protein with 5-10 column volumes of Elution Buffer.
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified citrin.

Size-Exclusion Chromatography (Polishing Step)

This final step separates the citrin protein from any remaining contaminants and aggregates based on size.

Materials:

- Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).
- SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
- Concentrated citrin fractions from affinity chromatography.

Procedure:

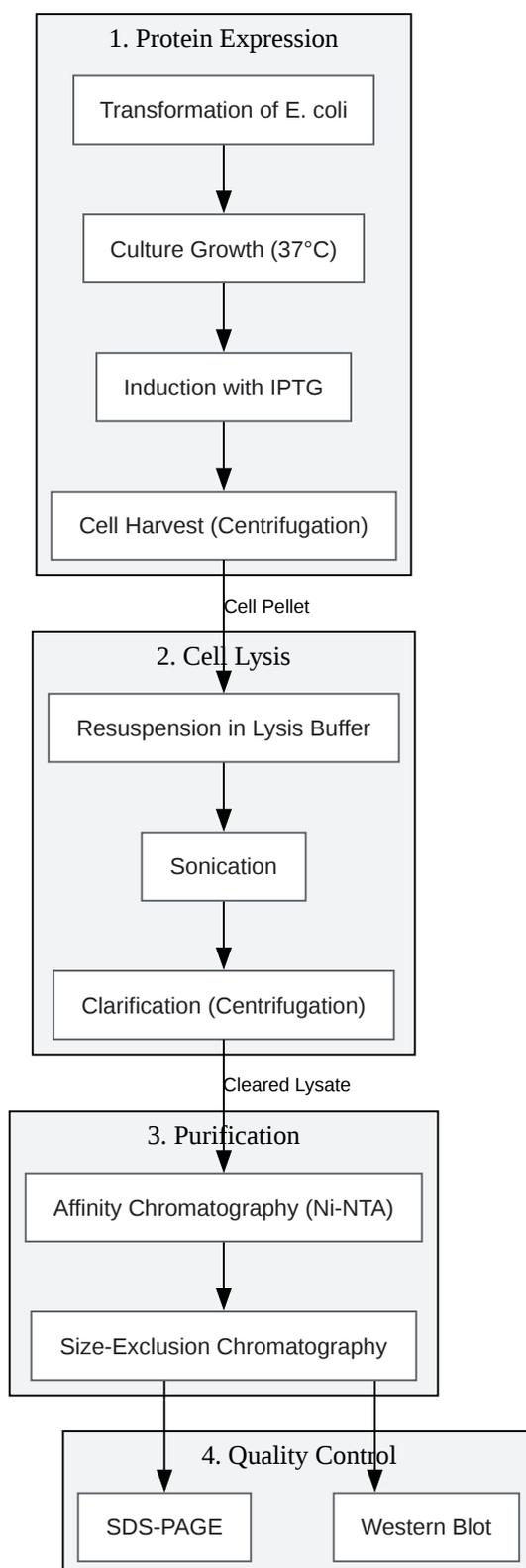
- Pool the fractions from the affinity chromatography step that contain the highest concentration of citrin.
- Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter device.
- Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.
- Load the concentrated protein sample onto the equilibrated column.
- Run the chromatography with SEC Buffer at the recommended flow rate for the column.
- Collect fractions and analyze them by SDS-PAGE for purity.
- Pool the fractions containing pure, monomeric citrin.
- Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Quality Control

The purity of the final protein preparation should be assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His-tag or anti-citrin antibody.

Mandatory Visualization

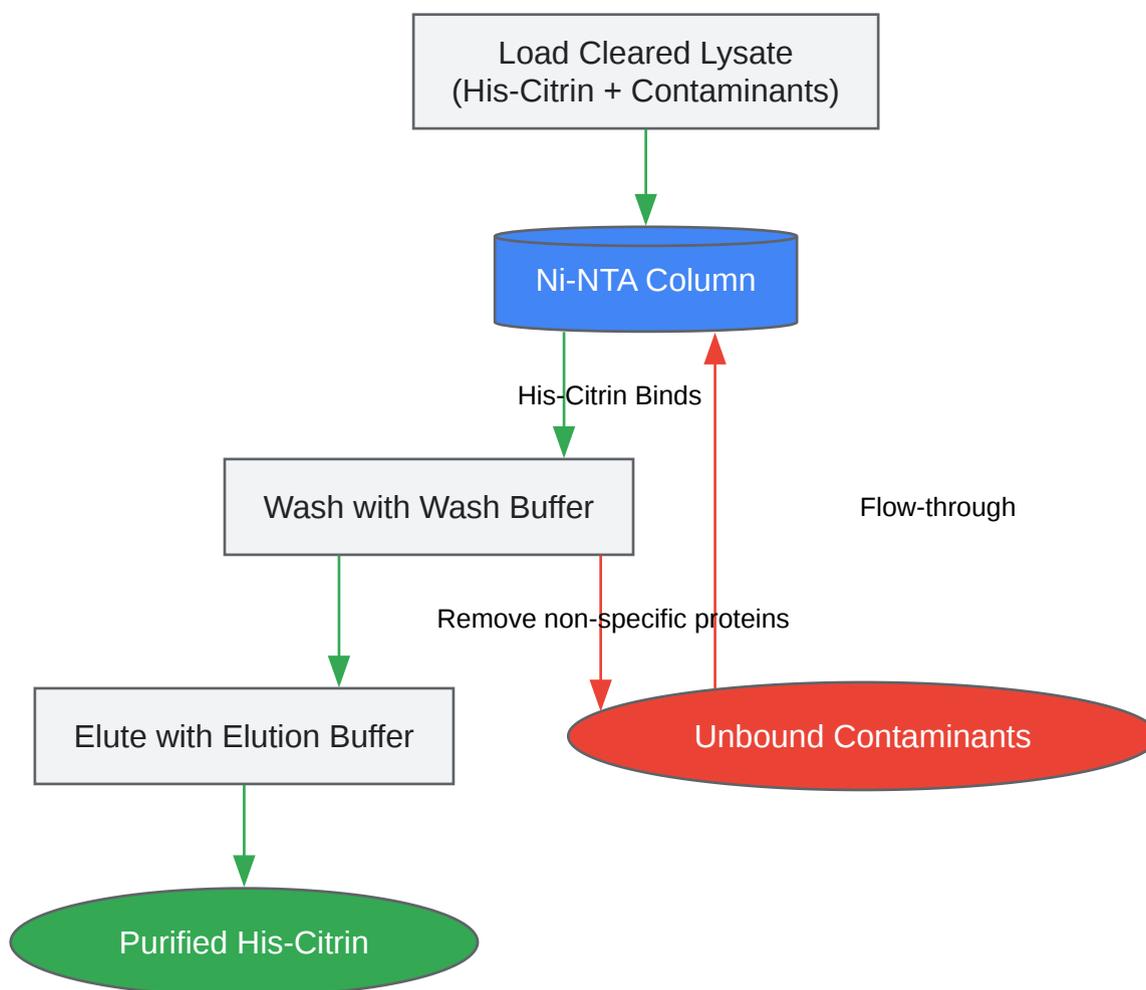
The following diagram illustrates the workflow for the purification of recombinant citrin protein.



[Click to download full resolution via product page](#)

Recombinant Citrin Purification Workflow

The following diagram illustrates the logical relationship in the affinity chromatography step.



[Click to download full resolution via product page](#)

Affinity Chromatography Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citrin - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]

- 3. His-tagged Proteins—Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Citrin Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228705#standard-protocol-for-recombinant-citrin-protein-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com